Cas no 50355-43-6 (3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)-)
3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)-
- 4-(2-hydroxy-3-methoxyphenyl)but-3-en-2-one
- DTXSID50707875
- 50355-43-6
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- MDL: MFCD09954376
- Inchi: 1S/C11H12O3/c1-8(12)6-7-9-4-3-5-10(14-2)11(9)13/h3-7,13H,1-2H3
- InChI Key: JAVAMUGNEBFMHD-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(C=CC(C)=O)=C1O
Computed Properties
- Exact Mass: 192.078644241g/mol
- Monoisotopic Mass: 192.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.6
- Topological Polar Surface Area: 46.5Ų
3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019124301-5g |
(Z)-4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one |
50355-43-6 | 97% | 5g |
$400.00 | 2023-09-01 |
3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)- Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)-
3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)- (CAS No. 50355-43-6): A Comprehensive Review of Its Chemical Properties and Emerging Applications
The compound 3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)-, identified by its CAS number 50355-43-6, is a structurally intriguing molecule with significant potential in the field of pharmaceuticals and chemical biology. This ketone derivative features a conjugated system with a phenolic moiety, making it a versatile scaffold for further functionalization and biological activity. The presence of both hydroxyl and methoxy substituents on the aromatic ring enhances its reactivity and interaction with biological targets, positioning it as a valuable intermediate in drug discovery.
In recent years, the exploration of natural product-inspired scaffolds has gained considerable attention due to their high binding affinity and low toxicity profiles. The structure of 3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)- bears resemblance to several bioactive compounds isolated from plants and microorganisms, suggesting its potential as a precursor for novel therapeutic agents. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties, underscoring the importance of understanding its pharmacological profile.
The synthesis of 3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)- involves multi-step organic transformations, typically starting from readily available precursors such as cinnamaldehyde or hydroxymethyl-substituted aromatic ketones. Advanced catalytic methods, including transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity in its preparation. These synthetic strategies not only highlight the compound's synthetic accessibility but also its compatibility with modern green chemistry principles.
One of the most compelling aspects of 3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)- is its ability to modulate various biological pathways. Preliminary studies have demonstrated its interaction with enzymes involved in metabolic disorders and cancer progression. The hydroxyl and methoxy groups on the aromatic ring serve as hydrogen bond donors and acceptors, respectively, facilitating stable binding to protein targets. This feature has led to its investigation as a lead compound in the development of kinase inhibitors and other enzyme-targeted therapies.
The pharmacokinetic properties of 3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)- are also of great interest. Its moderate lipophilicity ensures good cell membrane permeability, while the polar functional groups enhance solubility in aqueous environments. These characteristics make it an attractive candidate for oral administration or topical application in pharmaceutical formulations. Additionally, its metabolic stability has been assessed through in vitro studies, revealing a favorable half-life that could support therapeutic efficacy.
Recent advances in computational chemistry have further accelerated the discovery process for 3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)- derivatives. Molecular docking simulations have been used to predict binding affinities with target proteins, while quantum mechanical calculations provide insights into electronic structures and reactivity patterns. These computational tools have enabled researchers to design optimized analogs with enhanced potency and selectivity.
The role of 3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)- in medicinal chemistry extends beyond traditional drug development. Its structural motifs have inspired the creation of novel materials with applications in biodegradable polymers and smart coatings. The ability to incorporate functional groups into its backbone allows for tailored properties such as biodegradability and mechanical strength, making it a promising candidate for sustainable industrial applications.
In conclusion,3-Buten-2-one, 4-(2-hydroxy-3-methoxyphenyl)- (CAS No. 50355-43-6) represents a fascinating compound with broad utility across multiple domains. Its unique structural features combined with emerging research findings position it as a key player in pharmaceutical innovation and material science. As further studies continue to uncover its potential benefits, this molecule is poised to make significant contributions to both academic research and industrial applications.
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